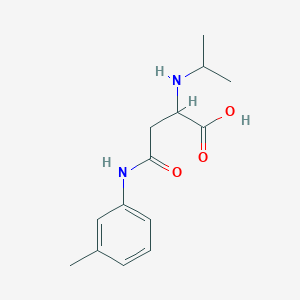

2-(Isopropylamino)-4-oxo-4-(m-tolylamino)butanoic acid

Description

Properties

IUPAC Name |

4-(3-methylanilino)-4-oxo-2-(propan-2-ylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-9(2)15-12(14(18)19)8-13(17)16-11-6-4-5-10(3)7-11/h4-7,9,12,15H,8H2,1-3H3,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXOXEIQTSDRBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CC(C(=O)O)NC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylamino)-4-oxo-4-(m-tolylamino)butanoic acid typically involves multi-step organic reactions. One common method involves the reaction of isopropylamine with a suitable precursor, followed by the introduction of the m-tolylamino group and the formation of the ketone and carboxylic acid functionalities. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)-4-oxo-4-(m-tolylamino)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-4-oxo-4-(m-tolylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural and Functional Group Analysis

- Target Compound: Position 2: Isopropylamino group (-NH-CH(CH₃)₂). Position 4: m-Tolylamino group (-NH-C₆H₄-CH₃, meta-substituted). Backbone: 4-Oxo-butanoic acid.

- Compound (2-[(Carboxymethyl)sulfanyl]-4-oxo-4-(4-tert-butylphenyl)butanoic acid): Position 2: Carboxymethylsulfanyl (-S-CH₂-COOH). Position 4: 4-tert-Butylphenyl (bulky aromatic substituent). Key Properties: Exhibits antiproliferative activity against tumor cells and binds selectively to Sudlow site I of human serum albumin (HSA) .

- Compounds (Fmoc-D-Asp-OPP derivatives): Position 2/3: Fmoc-protected amino group (fluorenylmethoxycarbonyl). Position 4: 2-Phenylpropan-2-yloxy (-O-C(CH₃)₂-C₆H₅). Application: Used as building blocks in peptide synthesis due to their clickable and fluorogenic properties .

Data Table: Comparative Analysis of Butanoic Acid Derivatives

Research Findings and Implications

- Substituent Effects: Bulky aromatic groups (e.g., tert-butylphenyl in ) enhance HSA binding and antiproliferative activity but may reduce solubility. Isopropylamino groups (target) versus carboxymethylsulfanyl () alter electronic properties, impacting charge distribution and hydrogen-bonding capacity.

- Therapeutic vs. Synthetic Applications: While compounds are drug candidates, derivatives serve as synthetic tools.

Biological Activity

2-(Isopropylamino)-4-oxo-4-(m-tolylamino)butanoic acid, also known as a derivative of butanoic acid, has garnered attention in scientific research due to its potential biological activities. This compound exhibits a complex structure that allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 264.32 g/mol. The compound possesses functional groups that contribute to its biological activity, including an isopropylamino group and a m-tolylamino moiety.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 264.32 g/mol |

| CAS Number | 2055231-61-1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an enzyme inhibitor by mimicking the substrate or binding to the active site, thereby modulating various biochemical pathways. The presence of the m-tolyl group enhances lipophilicity, potentially improving membrane permeability and intracellular interactions.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. In vitro assays have shown that the compound can inhibit the proliferation of certain cancer cell lines. For example, it has demonstrated effectiveness against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it exhibits significant activity against various bacterial strains, suggesting potential use as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes.

Case Studies

-

Study on Anticancer Effects :

- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.

- Method : Cells were treated with varying concentrations of the compound.

- Results : A dose-dependent reduction in cell viability was observed, with IC50 values indicating strong cytotoxicity at higher concentrations.

-

Antimicrobial Assessment :

- Objective : To assess the antibacterial efficacy against Staphylococcus aureus.

- Method : Disk diffusion method was employed.

- Results : The compound showed a clear zone of inhibition, indicating effective antibacterial activity.

Comparison with Related Compounds

When compared to similar compounds, such as 4-oxo-4-(p-tolyl)butanoic acid, this compound demonstrates enhanced biological activity due to its structural modifications that improve interaction with biological targets.

| Compound | Biological Activity |

|---|---|

| This compound | Strong anticancer and antimicrobial activity |

| 4-Oxo-4-(p-tolyl)butanoic acid | Moderate anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.